molecular formula C16H13ClO2 B2396367 (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1196678-99-5

(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2396367
CAS No.: 1196678-99-5
M. Wt: 272.73
InChI Key: ZEPQJEYAOQGWLD-MDZDMXLPSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-chlorobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvent-free conditions and the use of catalysts can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives .

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with cell signaling pathways, and induce apoptosis in cancer cells. Its molecular targets include proteins, enzymes, and receptors involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact differently with molecular targets compared to other similar chalcone derivatives .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-14-7-4-6-13(11-14)16(18)10-9-12-5-2-3-8-15(12)17/h2-11H,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPQJEYAOQGWLD-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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